molecular formula C10H7BrO3 B1277004 3-Bromo-7-hydroxy-4-methylchromen-2-one CAS No. 55977-10-1

3-Bromo-7-hydroxy-4-methylchromen-2-one

Cat. No.: B1277004
CAS No.: 55977-10-1
M. Wt: 255.06 g/mol
InChI Key: FVTBEDLKPPVXNH-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-4-methylchromen-2-one is an organic compound with the molecular formula C10H7BrO3 and a molecular weight of 255.07 g/mol . It is a derivative of chromen-2-one, featuring a bromine atom at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position. This compound is known for its pale yellow solid form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-7-hydroxy-4-methylchromen-2-one involves the bromination of 7-hydroxy-4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of polyethylene glycol (PEG-400) as a solvent. The reaction is typically carried out at room temperature for about 3 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

  • Substitution reactions yield various substituted chromen-2-one derivatives.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in reduced chromen-2-one derivatives.

Scientific Research Applications

3-Bromo-7-hydroxy-4-methylchromen-2-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position and the bromine atom at the 3-position play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • 4-Methylumbelliferone
  • 7-Hydroxy-4-methylcoumarin
  • 3-Bromo-4-methylcoumarin

Comparison: 3-Bromo-7-hydroxy-4-methylchromen-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

3-Bromo-7-hydroxy-4-methylchromen-2-one is a synthetic derivative of coumarin, known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrO3. Its structure features a bromine atom at the 3-position and a hydroxyl group at the 7-position, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Micrococcus luteus30
Pseudomonas aeruginosa60

Anticancer Activity

This compound has been studied for its potential anticancer effects. It has shown cytotoxic activity against various cancer cell lines, including breast and colon cancer. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Notably, it has been observed to downregulate key oncogenes while upregulating tumor suppressor genes .

Antioxidant Properties

The compound also exhibits strong antioxidant properties, attributed to the hydroxyl group at the 7-position. This group plays a significant role in scavenging free radicals and reducing oxidative stress in cells. Studies have demonstrated that it can enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may modulate receptor activities related to cell signaling pathways, influencing cellular responses to external stimuli.
  • Gene Expression : The compound affects gene expression profiles associated with apoptosis and cell proliferation.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound. Results indicated that this compound had one of the lowest MIC values among tested derivatives, suggesting superior antibacterial properties .
  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Name Structural Features Biological Activity
4-MethylumbelliferoneNo bromine; hydroxyl groupAntimicrobial, anti-inflammatory
7-Hydroxy-4-methylcoumarinHydroxyl group onlyAntioxidant
3-Bromo-4-methylcoumarinBromine presentModerate antimicrobial

Properties

IUPAC Name

3-bromo-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBEDLKPPVXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416697
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55977-10-1
Record name 55977-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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